molecular formula C12H17ClN2S B10965627 1-(2-Chlorobenzyl)-3-(2-methylpropyl)thiourea

1-(2-Chlorobenzyl)-3-(2-methylpropyl)thiourea

Cat. No.: B10965627
M. Wt: 256.80 g/mol
InChI Key: USNGRAQYQGNGDX-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-N’-isobutylthiourea is an organic compound characterized by the presence of a thiourea group substituted with a 2-chlorobenzyl and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N’-isobutylthiourea typically involves the reaction of 2-chlorobenzyl chloride with isobutylamine to form N-(2-chlorobenzyl)-isobutylamine. This intermediate is then reacted with thiourea under suitable conditions to yield the final product. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of N-(2-chlorobenzyl)-N’-isobutylthiourea follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-N’-isobutylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfinyl or sulfonyl derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorobenzyl)-N’-isobutylthiourea is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in the study of enzyme mechanisms and drug development.

Medicine

In medicinal chemistry, N-(2-chlorobenzyl)-N’-isobutylthiourea has shown potential as an antimicrobial agent. Its ability to inhibit specific enzymes makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-N’-isobutylthiourea exerts its effects involves the interaction with specific molecular targets, such as enzymes. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)-N’-methylthiourea
  • N-(2-Chlorobenzyl)-N’-ethylthiourea
  • N-(2-Chlorobenzyl)-N’-propylthiourea

Uniqueness

N-(2-Chlorobenzyl)-N’-isobutylthiourea is unique due to the presence of the isobutyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H17ClN2S

Molecular Weight

256.80 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C12H17ClN2S/c1-9(2)7-14-12(16)15-8-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16)

InChI Key

USNGRAQYQGNGDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)NCC1=CC=CC=C1Cl

Origin of Product

United States

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